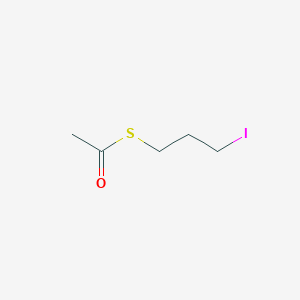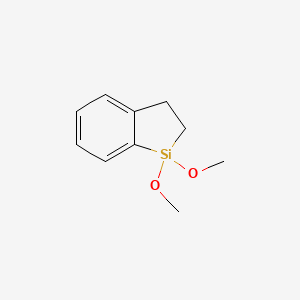
3-(Carboxymethyl)-2-methyl-1,3-benzoxazol-3-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Carboxymethyl)-2-methyl-1,3-benzoxazol-3-ium bromide is an organic compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a carboxymethyl group and a methyl group attached to the benzoxazole ring, along with a bromide ion.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Carboxymethyl)-2-methyl-1,3-benzoxazol-3-ium bromide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of Carboxymethyl Group: The carboxymethyl group can be introduced via a nucleophilic substitution reaction using chloroacetic acid or its derivatives.
Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
3-(Carboxymethyl)-2-methyl-1,3-benzoxazol-3-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carboxymethyl group, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Chloroacetic acid in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters, amides, or other derivatives.
科学研究应用
3-(Carboxymethyl)-2-methyl-1,3-benzoxazol-3-ium bromide has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 3-(Carboxymethyl)-2-methyl-1,3-benzoxazol-3-ium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit or activate certain enzymes, affecting cellular processes such as metabolism, signal transduction, or gene expression.
相似化合物的比较
Similar Compounds
2-Methylbenzoxazole: Lacks the carboxymethyl group and bromide ion.
3-Carboxymethylbenzoxazole: Lacks the methyl group and bromide ion.
2-Methyl-3-bromobenzoxazole: Lacks the carboxymethyl group.
Uniqueness
3-(Carboxymethyl)-2-methyl-1,3-benzoxazol-3-ium bromide is unique due to the presence of both the carboxymethyl and methyl groups, along with the bromide ion. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
144189-77-5 |
|---|---|
分子式 |
C10H10BrNO3 |
分子量 |
272.09 g/mol |
IUPAC 名称 |
2-(2-methyl-1,3-benzoxazol-3-ium-3-yl)acetic acid;bromide |
InChI |
InChI=1S/C10H9NO3.BrH/c1-7-11(6-10(12)13)8-4-2-3-5-9(8)14-7;/h2-5H,6H2,1H3;1H |
InChI 键 |
IMARPUCJBKHMNW-UHFFFAOYSA-N |
规范 SMILES |
CC1=[N+](C2=CC=CC=C2O1)CC(=O)O.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



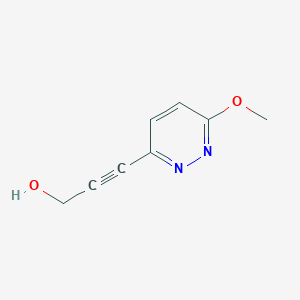
![(5S)-2,4,5-Trimethyl-5,6,7,8-tetrahydronaphtho[2,3-b]furan-9-ol](/img/structure/B12546641.png)

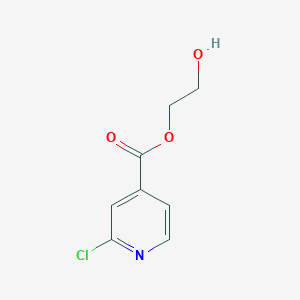
![3,4-Bis[2-ethoxy(oxo)acetamido]benzoic acid](/img/structure/B12546656.png)
![2-Bromo-4-{[tert-butyl(dimethyl)silyl]oxy}cyclopent-2-en-1-one](/img/structure/B12546661.png)
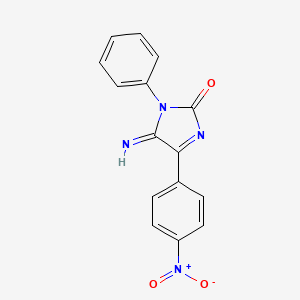
![Bis[4-[4-(4-aminophenoxy)phenoxy]phenyl]methanone](/img/structure/B12546690.png)

